molecular formula C17H15NO5 B5856334 Methylenedioxybenzoyl ethyl PABA CAS No. 333432-71-6

Methylenedioxybenzoyl ethyl PABA

Cat. No.: B5856334
CAS No.: 333432-71-6
M. Wt: 313.30 g/mol
InChI Key: MNAPLMLDXHLQRT-UHFFFAOYSA-N
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Description

Methylenedioxybenzoyl ethyl PABA is a chemical compound primarily used in cosmetic and skincare products. It is known for its skin-protecting properties, helping to shield the skin from external influences. The compound contains benzoic acid as an acid component and ethanol as an alcoholic component .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenedioxybenzoyl ethyl PABA is synthesized through an acylation reaction where benzoic acid is introduced. The reaction typically involves the use of ethanol (ethyl alcohol) as the alcoholic component . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acylation reactions. The process is optimized to ensure high efficiency and minimal waste. The use of continuous reactors and advanced purification techniques helps in achieving a high-quality product suitable for cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

Methylenedioxybenzoyl ethyl PABA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methylenedioxybenzoyl ethyl PABA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methylenedioxybenzoyl ethyl PABA involves its ability to absorb UV radiation, thereby protecting the skin from harmful effects. It interacts with molecular targets in the skin cells, preventing damage from UV exposure. The compound also exhibits antioxidant properties, neutralizing free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Known for its role in folate synthesis and UV protection.

    Benzocaine: An ester of para-aminobenzoic acid used as a local anesthetic.

    Ethyl 4-aminobenzoate: Another ester of para-aminobenzoic acid with similar properties.

Uniqueness

Methylenedioxybenzoyl ethyl PABA is unique due to its specific combination of benzoic acid and ethanol components, which confer distinct skin-protecting and UV-absorbing properties.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxole-5-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-21-17(20)11-3-6-13(7-4-11)18-16(19)12-5-8-14-15(9-12)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAPLMLDXHLQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186965
Record name Methylenedioxybenzoyl ethyl PABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333432-71-6
Record name Methylenedioxybenzoyl ethyl PABA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333432716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenedioxybenzoyl ethyl PABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENEDIOXYBENZOYL ETHYL PABA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U05P81M8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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